1-[(4-fluorophenoxy)methyl]-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(4-Fluorophenoxy)methyl]-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide is a complex organic compound with a molecular formula of C25H20FN5O2 This compound is characterized by its unique structure, which includes a fluorophenoxy group, a naphthylmethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenoxy)methyl]-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with a suitable alkylating agent to form the fluorophenoxy intermediate.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone or aldehyde.
Coupling of Intermediates: The fluorophenoxy intermediate is then coupled with the pyrazole ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the coupled intermediate with 1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenoxy)methyl]-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the fluorophenoxy moiety .
Scientific Research Applications
1-[(4-Fluorophenoxy)methyl]-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenoxy)methyl]-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Fluorophenoxy)-N-[3-methyl-1-(1-naphthylmethyl)-1H-pyrazol-5-yl]acetamide
- **4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Uniqueness
1-[(4-Fluorophenoxy)methyl]-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C25H20FN5O2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-[(4-fluorophenoxy)methyl]-N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C25H20FN5O2/c26-20-8-10-22(11-9-20)33-17-30-13-12-24(29-30)25(32)28-21-14-27-31(16-21)15-19-6-3-5-18-4-1-2-7-23(18)19/h1-14,16H,15,17H2,(H,28,32) |
InChI Key |
DVHRFRTWYMHEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)NC(=O)C4=NN(C=C4)COC5=CC=C(C=C5)F |
Origin of Product |
United States |
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